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Compound of Interest

Methyl 3-(benzyloxy)-5-
Compound Name:
hydroxybenzoate

Cat. No.: B041502

CAS Number: 54915-31-0

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(benzyloxy)-5-
hydroxybenzoate, a significant intermediate in the synthesis of pharmacologically active
molecules. This document collates available data on its chemical and physical properties,
outlines a detailed experimental protocol for its synthesis via selective benzylation, and
discusses its spectral characteristics. Notably, this compound serves as a key building block in
the development of glucokinase activators, such as GKA 50.[1] Due to the limited availability of
direct experimental data, this guide combines reported information with well-established
principles of organic chemistry to offer a thorough resource for researchers, scientists, and
professionals in drug development.

Introduction

Methyl 3-(benzyloxy)-5-hydroxybenzoate (CAS No. 54915-31-0) is a substituted aromatic
ester that has garnered attention primarily as a crucial intermediate in medicinal chemistry. Its
structure, featuring a selectively protected dihydroxybenzene moiety, makes it a versatile
precursor for the synthesis of more complex molecules. A notable application is its use in the
preparation of GKA 50, a glucokinase activator, highlighting its relevance in the development of
therapeutics for metabolic disorders.[1] This guide aims to consolidate the available technical
information and provide a detailed framework for its synthesis and characterization.
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Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(benzyloxy)-5-
hydroxybenzoate is presented in Table 1.

Table 1. Physicochemical Data for Methyl 3-(benzyloxy)-5-hydroxybenzoate

Property Value Source

CAS Number 54915-31-0 In-house Data
Molecular Formula C15H1404 In-house Data
Molecular Weight 258.27 g/mol In-house Data
IUPAC Name hmye;:];i;t;i:ir;?:jxy)_& In-house Data

3-Benzyloxy-5-hydroxy-
Synonyms ) ) [1]
benzoic Acid Methyl Ester

Physical Form Solid (predicted) In-house Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of Methyl 3-(benzyloxy)-5-
hydroxybenzoate is not extensively reported, a plausible and efficient method involves the
selective mono-benzylation of methyl 3,5-dihydroxybenzoate. The following protocol is based
on established Williamson ether synthesis methodologies for phenolic compounds.

Experimental Protocol: Selective Benzylation of Methyl
3,5-dihydroxybenzoate

Objective: To synthesize Methyl 3-(benzyloxy)-5-hydroxybenzoate by reacting methyl 3,5-
dihydroxybenzoate with one equivalent of benzyl bromide.

Materials and Reagents:
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Molar Mass ( g/mol
Reagent Molecular Formula CAS Number

Methyl 3,5-

dihydroxybenzoate

CsHsOa4 168.15 2150-44-9

Benzyl Bromide C7H7Br 171.04 100-39-0
Potassium Carbonate

K2COs 138.21 584-08-7
(anhydrous)
Acetone (anhydrous) C3HeO 58.08 67-64-1
Ethyl acetate CaHsO2 88.11 141-78-6
Hexane CeH1a 86.18 110-54-3
Deionized Water H20 18.02 7732-18-5
Anhydrous Sodium

Naz2S0a4 142.04 7757-82-6
Sulfate

Procedure:

e To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.1 eq), and
anhydrous acetone (10 volumes).

 Stir the suspension at room temperature for 30 minutes to ensure a fine suspension of the
phenoxide.

o Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture at room temperature.

o Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor
the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane
and ethyl acetate as the eluent.

o Upon completion of the reaction (disappearance of the starting material), cool the mixture to
room temperature.
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« Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium
bromide). Wash the solid residue with a small amount of acetone.

» Concentrate the filtrate under reduced pressure to obtain the crude product.
e Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

e Wash the organic layer with deionized water (2 x 5 volumes) and then with brine (1 x5
volumes).

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude Methyl 3-(benzyloxy)-5-hydroxybenzoate.

» Purify the crude product by column chromatography on silica gel using a gradient of hexane
and ethyl acetate as the eluent to afford the pure product.

Expected Outcome:

The reaction is expected to yield a mixture of the desired mono-benzylated product, the di-
benzylated byproduct, and unreacted starting material. Careful control of stoichiometry and
reaction time is crucial to maximize the yield of the mono-benzylated product. Purification by
column chromatography is essential to isolate the target compound.
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Williamson Ether Synthesis
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Aqueous Workup:
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- Extraction with Ethyl Acetate
- Washing
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Column Chromatography

Groduct: Methyl 3-(benzyloxy)-5-hydroxybenzoata
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Synthetic workflow for Methyl 3-(benzyloxy)-5-hydroxybenzoate.

Spectral Data
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Disclaimer: Experimental spectral data for Methyl 3-(benzyloxy)-5-hydroxybenzoate is not
readily available in the public domain. The following data is predicted based on the analysis of
structurally similar compounds and established principles of spectroscopy.

'H NMR Spectroscopy (Predicted)

The predicted *H NMR spectrum in CDClIs would exhibit the following characteristic signals:

Table 2: Predicted *H NMR Data for Methyl 3-(benzyloxy)-5-hydroxybenzoate

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Phenyl protons of the
~7.45-7.30 m 5H

benzyl group
~7.10 t 1H Aromatic proton (H-4)

Aromatic proton (H-2
~6.80 t 1H

or H-6)

Aromatic proton (H-6
~6.70 t 1H

or H-2)

Phenolic hydroxyl
~5.50 s 1H Y Y

proton (-OH)

Benzylic protons (-
~5.10 s 2H yiep (

OCH:zPh)

Methyl ester protons (-
~3.90 s 3H Y P (

COOCH:)

13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum in CDCIs would show the following signals:

Table 3: Predicted 13C NMR Data for Methyl 3-(benzyloxy)-5-hydroxybenzoate
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Chemical Shift (6, ppm)

Assignment

~167.0 Carbonyl carbon (-C=0)

1595 Aromatic carbon attached to benzyloxy group
(C-3)

156.0 Aromatic carbon attached to hydroxyl group (C-
5)

~136.5 Quaternary aromatic carbon of benzyl group

1320 Quaternary aromatic carbon of benzoate ring
(C-1)

~128.8 Aromatic carbons of benzyl group (ortho/para)

~128.2 Aromatic carbons of benzyl group (meta)

~108.5 Aromatic carbon (C-4)

~108.0 Aromatic carbon (C-2)

~102.0 Aromatic carbon (C-6)

~70.5 Benzylic carbon (-OCH2zPh)

~52.5 Methyl ester carbon (-COOCHS3)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show the following characteristic absorption bands:

Table 4: Predicted IR Absorption Bands for Methyl 3-(benzyloxy)-5-hydroxybenzoate
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Wavenumber (cm~?) Vibration Functional Group
~3400 (broad) O-H stretch Phenolic hydroxyl
~3030 C-H stretch Aromatic

~2950 C-H stretch Aliphatic (methyl)
~1715 C=0 stretch Ester carbonyl
~1600, 1580 C=C stretch Aromatic ring
~1250 C-O stretch Ester and Ether
~1150 C-O stretch Phenol

Mass Spectrometry (Predicted)

In mass spectrometry with electron ionization (El), the molecular ion peak [M]* would be
observed at m/z = 258. Key fragmentation patterns would likely involve:

e Loss of the methoxy group (-OCHs): [M - 31]* at m/z = 227.
e Loss of the carboxyl methyl group (-COOCHSs): [M - 59]* at m/z = 199.

o Cleavage of the benzyl group: A prominent peak at m/z = 91 corresponding to the tropylium
ion [C7H7]*.

e Loss of the benzyloxy group (-OCH2Ph): [M - 107]* at m/z = 151.

Applications in Drug Development

Methyl 3-(benzyloxy)-5-hydroxybenzoate is a documented intermediate in the synthesis of
the glucokinase activator GKA 50.[1] Glucokinase activators are a class of therapeutic agents
being investigated for the treatment of type 2 diabetes. They work by enhancing the activity of
the glucokinase enzyme, which plays a crucial role in glucose metabolism in the pancreas and
liver.

The structure of Methyl 3-(benzyloxy)-5-hydroxybenzoate provides a scaffold that can be
further elaborated to produce complex molecules with desired biological activities. The
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presence of a free hydroxyl group allows for subsequent chemical modifications, while the ester
can be hydrolyzed to the corresponding carboxylic acid for further derivatization.

Methyl 3-(benzyloxy)-5-hydroxybenzoate
(Key Intermediate)

rovides core scaffold

Multi-step Chemical Modifications
(e.g., etherification, amidation)

Builds molecular complexity

Final Active Pharmaceutical Ingredient (API)

(e.g., Glucokinase Activator)

Click to download full resolution via product page

Role as a key intermediate in multi-step API synthesis.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-(benzyloxy)-5-hydroxybenzoate
is not widely available. The following information is based on the safety data for structurally
related compounds such as methyl 3-hydroxybenzoate and should be used as a guideline only.
A thorough risk assessment should be conducted before handling this chemical.

Hazard Statements (Predicted):

Harmful if swallowed.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Precautionary Statements (Recommended):
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e Avoid breathing dust/fume/gas/mist/vapors/spray.

e Wash skin thoroughly after handling.

o Wear protective gloves/eye protection/face protection.

e |IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

e |F ON SKIN: Wash with plenty of soap and water.

e |IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

Methyl 3-(benzyloxy)-5-hydroxybenzoate is a valuable chemical intermediate with
demonstrated utility in the synthesis of glucokinase activators. This technical guide has
provided a comprehensive, albeit partially predictive, overview of its properties, a plausible
synthetic protocol, and its expected spectral characteristics. While a lack of direct experimental
data necessitates a degree of inference, the information presented herein serves as a robust
starting point for researchers and drug development professionals working with this compound.
Further experimental validation of the predicted data is encouraged to build upon the
foundation laid out in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b041502#methyl-3-benzyloxy-5-hydroxybenzoate-cas-
number-54915-31-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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